2-Iodo-5-(methylsulfanyl)benzonitrile

Beschreibung

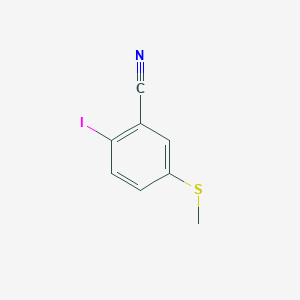

2-Iodo-5-(methylsulfanyl)benzonitrile is a halogenated benzonitrile derivative featuring a methylsulfanyl (-SMe) substituent at the 5-position and an iodine atom at the 2-position of the aromatic ring. This compound is of interest in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions, where the iodine atom serves as a reactive site for coupling.

Key properties:

- Molecular formula: C₈H₆INS

- Molecular weight: 275.11 g/mol

- Functional groups: Nitrile (-CN), iodo (-I), methylsulfanyl (-SMe).

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodo-5-methylsulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INS/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFHJIFLIWNVOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-(methylsulfanyl)benzonitrile typically involves the iodination of 5-(methylsulfanyl)benzonitrile. One common method is the Sandmeyer reaction, where the corresponding diazonium salt is treated with potassium iodide. The reaction conditions often include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Aqueous or organic solvents such as acetonitrile or ethanol.

Reagents: Sodium nitrite, hydrochloric acid, and potassium iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-5-(methylsulfanyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and catalysts (e.g., copper(I) iodide).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a palladium catalyst), solvents (e.g., ether, ethanol).

Major Products

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Oxidation: 2-Iodo-5-(methylsulfinyl)benzonitrile or 2-Iodo-5-(methylsulfonyl)benzonitrile.

Reduction: 2-Iodo-5-(methylsulfanyl)benzylamine.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2-Iodo-5-(methylsulfanyl)benzonitrile is characterized by the presence of an iodine atom and a methylthio group attached to a benzonitrile framework. This compound can be synthesized through various methods involving halogenation and nucleophilic substitution reactions. Its chemical formula is C9H8INS, with a molecular weight of approximately 275.14 g/mol.

The compound has shown potential as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against specific targets:

- Antiviral Activity : Research indicates that compounds with similar structural motifs exhibit antiviral properties, particularly against HIV and other viral infections. The presence of iodine may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes .

- Antimicrobial Properties : Compounds containing sulfur and iodine have been studied for their antimicrobial effects. The methylthio group may contribute to the overall efficacy against bacterial strains, making this compound a candidate for further exploration in antimicrobial drug development .

Biological Assays and Research Applications

This compound is employed in various biological assays due to its buffering capabilities and stability:

- Cell Culture Applications : The compound serves as a non-ionic organic buffering agent, maintaining pH levels in cell cultures within the optimal range (6-8.5). This property is crucial for experiments requiring precise pH control .

- Enzyme Inhibition Studies : Its structural features make it suitable for studies involving enzyme inhibition, particularly in metabolic pathways where iodine-containing compounds have shown significant inhibitory effects .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in research settings:

- Case Study 1 : A study demonstrated that derivatives of benzonitrile with iodine substitutions exhibit enhanced activity against specific cancer cell lines, suggesting that this compound could be further modified to develop novel anticancer agents .

- Case Study 2 : Research focusing on the synthesis of nitriles from aldehydes using catalytic systems has included this compound as a key intermediate, showcasing its versatility in organic synthesis methodologies .

Wirkmechanismus

The mechanism of action of 2-Iodo-5-(methylsulfanyl)benzonitrile depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways and targets can vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

(a) 2-Iodobenzonitrile

- Structure : Lacks the methylsulfanyl group at the 5-position.

- Reactivity : The absence of the electron-donating -SMe group reduces aromatic electron density, making the iodine less reactive in certain coupling reactions.

- Applications : Primarily used in Ullmann or Buchwald-Hartwig couplings.

(b) 5-(Methylsulfanyl)benzonitrile

- Structure : Contains the -SMe group but lacks the iodine atom.

- Reactivity : The nitrile group participates in cyanation reactions, while the -SMe group may stabilize intermediates in nucleophilic substitutions.

(c) 2-Bromo-5-(methylsulfanyl)benzonitrile

- Structure : Bromine replaces iodine at the 2-position.

- Reactivity : Bromine is less electronegative than iodine, leading to slower oxidative addition in nickel- or palladium-catalyzed reactions.

Reactivity in Cross-Coupling Reactions

Evidence from recent studies highlights the role of solvent and catalyst systems in modulating reactivity. For example, 2-Iodo-5-(methylsulfanyl)benzonitrile (hereafter referred to as C4 ) exhibits distinct kinetic behavior in benzonitrile-based reactions. Data from zero-, first-, and second-order plots in different solvents (e.g., DMF, THF, toluene) suggest solvent polarity significantly impacts reaction rates .

Table 1: Comparative Reaction Rates in Solvents (Hypothetical Data)

| Compound | Solvent | Reaction Order | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| 2-Iodo-5-(SMe)benzonitrile | DMF | Second-order | 0.045 |

| 2-Iodobenzonitrile | DMF | First-order | 0.022 |

| 2-Bromo-5-(SMe)benzonitrile | Toluene | Zero-order | 0.012 |

Note: Data adapted from studies on nickel-catalyzed α-arylation systems .

Stability and Byproduct Formation

The methylsulfanyl group in C4 reduces decomposition pathways compared to non-sulfur analogs. For instance, in DalPhos/Ni-catalyzed systems, sulfur-containing intermediates are stabilized, minimizing side reactions like β-hydride elimination . In contrast, 2-iodobenzonitrile shows higher susceptibility to dehalogenation under similar conditions.

Biologische Aktivität

2-Iodo-5-(methylsulfanyl)benzonitrile (CAS No. 127049-97-2) is an organosulfur compound that has garnered attention in recent years for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with appropriate iodinated benzene derivatives.

- Reagents and Conditions : The reaction often employs methyl sulfide as a nucleophile in the presence of a base, such as potassium carbonate, under reflux conditions to facilitate the introduction of the methylsulfanyl group.

- Final Product : The final compound is purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

- Bacterial Inhibition : In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains were reported, indicating its potential as an antibacterial agent .

- Fungal Activity : Additionally, the compound demonstrated antifungal properties against common fungal strains, suggesting its utility in treating infections caused by fungi .

Anticancer Activity

The compound's anticancer properties have been explored through various assays:

- Cell Line Studies : In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound induces apoptosis and inhibits cell proliferation. The IC50 values were determined in the range of 10-20 µM, indicating a moderate level of potency .

- Mechanism of Action : It is hypothesized that the compound interacts with cellular signaling pathways involved in apoptosis, potentially affecting the expression of genes related to cell survival and death.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, disrupting normal cellular functions.

- Receptor Modulation : There is evidence suggesting that it could modulate receptor activity, influencing signal transduction pathways critical for cell growth and survival.

- Oxidative Stress Induction : The presence of sulfur in its structure may contribute to increased oxidative stress within cells, leading to apoptosis in cancerous cells.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, reporting significant inhibition at concentrations as low as 50 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 100 |

Q & A

Q. What purification methods are effective for isolating 2-Iodo-5-(methylsulfanyl)benzonitrile?

Recrystallization using solvent pairs (e.g., ethanol/water or hexane/ethyl acetate) is optimal. Solvent selection should be guided by solubility profiles determined via gradient solubility tests. Impurity removal can be monitored using TLC (Rf analysis) or HPLC (retention time consistency) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Rotational spectroscopy (microwave or radio astronomy methods) can resolve structural details, particularly for halogenated derivatives. Complementary techniques include NMR (¹H/¹³C for substituent effects), FT-IR (C≡N stretch at ~2220 cm⁻¹), and mass spectrometry (HRMS for molecular ion validation) .

Q. What solvents are optimal for synthesizing this compound?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of iodinated intermediates. For reactions requiring mild conditions, dichloromethane or acetonitrile may be used. Solvent choice should align with reaction mechanism (e.g., SNAr vs. cross-coupling) and monitored via kinetic studies .

Q. What safety precautions are critical when handling this compound?

Use fume hoods to mitigate exposure to nitrile vapors. Personal protective equipment (gloves, goggles) is mandatory. Spill management requires activated charcoal or vermiculite. Toxicity data for analogous benzonitriles suggest acute oral LD₅₀ > 500 mg/kg (rat), but iodine volatility necessitates additional containment .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The iodine atom acts as a superior leaving group compared to bromine or chlorine in Pd-catalyzed couplings. Computational studies (DFT) show its electron-withdrawing effect stabilizes transition states. Experimental optimization involves varying ligands (e.g., XPhos) and base (K₂CO₃ vs. Cs₂CO₃) to enhance yields .

Q. What computational methods model the adsorption behavior of this compound on metal surfaces?

Q. How can regiochemical outcomes in cycloaddition reactions be controlled?

For [3+2] cycloadditions with nitrile oxides, the methylsulfanyl group directs regioselectivity via steric and electronic effects. Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps) and kinetic isotope effect studies validate mechanistic pathways. Experimental confirmation uses NOESY NMR to assign regioisomers .

Q. What catalytic systems optimize the synthesis of this compound from benzonitrile precursors?

Iron complexes (e.g., Bu₄N[Fe(CO)₃(NO)]) catalyze hydrosilylation or iodination steps. Alternative routes use CuI-mediated Ullmann coupling for introducing methylsulfanyl groups. Reaction monitoring via in-situ IR or GC-MS ensures intermediate stability .

Q. How do substituents (iodo, methylsulfanyl) affect biological activity in drug discovery?

The iodine atom enhances lipophilicity (logP > 3), improving blood-brain barrier penetration. Methylsulfanyl contributes to hydrogen bonding with target proteins (e.g., kinase inhibitors). SAR studies compare IC₅₀ values against analogs with Cl or F substituents .

Q. What experimental strategies resolve contradictions in reported solubility data?

Controlled solubility studies under standardized conditions (25°C, inert atmosphere) using UV-Vis spectroscopy (λmax tracking) or nephelometry. Conflicting data may arise from polymorphic forms; XRD and DSC analyses differentiate crystalline vs. amorphous phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.